2-(4-Bromophenyl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)quinoline derivatives involves several key methods. One such approach includes the Buchwald–Hartwig amination to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines. This method yields products at 60–88% efficiency, demonstrating the effectiveness of the Buchwald–Hartwig amination in producing this compound derivatives (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively characterized through various techniques, including 1H NMR, 2D-COSY NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. For example, the organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ) showcases the ionic nature of the compound with bromide as a counterion, indicating the detailed molecular structure and the ionic characteristics of such derivatives (Faizi et al., 2018).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, displaying a range of properties. For instance, the Sonogashira cross-coupling reaction has been employed to synthesize novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines, demonstrating the compounds' versatility in chemical synthesis (Rodrigues et al., 2019).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by their molecular structure. For instance, photophysical analyses of certain derivatives indicate intraligand and charge-transfer type transitions, which align with the aromatic structures of the heterocycle moieties (Bonacorso et al., 2018).
Chemical Properties Analysis
This compound derivatives exhibit various chemical properties, such as strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. This illustrates the compounds' potential for biomolecular binding and interaction, making them of interest in areas such as drug design and molecular biology (Bonacorso et al., 2018).
Scientific Research Applications
Microwave-Assisted Synthesis of Substituted Anilides of Quinaldic Acid
A study by Bobál et al. (2012) demonstrates the microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid, including N-(4-bromophenyl)quinoline-2-carboxamide (Bobál et al., 2012). This innovative approach utilizes microwave irradiation for efficient synthesis.
Chiral Pd-Catalyzed Enantioselective Syntheses
Kitagawa (2021) discusses the catalytic enantioselective syntheses of N-C axially chiral compounds, including N-C axially chiral quinoline-4-one derivatives (Kitagawa, 2021). These compounds have applications in asymmetric reactions.
Synthesis and Biomolecular Binding Properties
A study by Bonacorso et al. (2018) focuses on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, using a process involving 4-bromophenyl rings (Bonacorso et al., 2018). These compounds exhibit strong interactions with ct-DNA, suggesting potential applications in biomolecular studies.
TMSBr-Promoted Cascade Cyclization
Jin et al. (2019) report on the synthesis of 4-bromo quinolines using TMSBr as an acid promoter (Jin et al., 2019). These quinolines can further undergo coupling reactions, indicating their utility in synthesizing diverse compounds.
Synthesis and Crystal Structure
Xiang (2009) presents the synthesis and crystal structure analysis of a quinoline derivative with a 2-bromophenyl ring (Xiang, 2009). The study reveals the molecular conformation and potential for π-π interactions, which are important in material sciences and crystallography.
Liquid Crystal Properties
Rodrigues et al. (2019) discuss the synthesis of quinoline derivatives with potential as liquid crystals (Rodrigues et al., 2019). These compounds, derived from 4-bromophenyl rings, demonstrate nematic liquid crystal properties, useful in materials science.
Organic Salt Synthesis via Oxidative Cyclization
Faizi et al. (2018) describe the synthesis of an organic salt containing a 4-bromophenyl quinoline structure (Faizi et al., 2018). This compound demonstrates potential in pharmacology and organic chemistry.
Azoimine Quinoline Derivatives
Douadi et al. (2020) investigate azoimine quinoline derivatives, including those with 4-bromophenyl structures (Douadi et al., 2020). These compounds show antioxidant, anti-inflammatory, and antimicrobial activities, making them of interest in medicinal chemistry.
Synthesis and Photoluminescent Properties
Li et al. (2011) explore the synthesis of quinoline derivatives with bromophenyl groups, focusing on their photoluminescent properties (Li et al., 2011). Such properties are significant in the development of organic light-emitting diodes.
Quinoline in Cancer Drug Discovery
Solomon & Lee (2011) review the role of quinoline compounds, including those with bromophenyl groups, in cancer drug discovery (Solomon & Lee, 2011). Quinoline's structural versatility makes it suitable for generating diverse anticancer derivatives.
Safety and Hazards
The safety information available indicates that exposure to “2-(4-Bromophenyl)quinoline” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
Quinoline and its derivatives, including “2-(4-Bromophenyl)quinoline”, have been shown to have a wide range of applications in medicinal chemistry research and other areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Relevant Papers
The relevant papers retrieved include a study on the design and synthesis of this compound-4-Carbohydrazide derivatives . Further analysis of these papers would provide more detailed information on the properties and potential applications of “this compound”.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Some quinoline derivatives have shown antimicrobial activity, particularly against g-positive staphylococcus aureus species .
Action Environment
The suzuki–miyaura coupling reaction, in which quinoline derivatives are used, is known for its exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-(4-bromophenyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVBQRQACXXUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363033 | |
Record name | 2-(4-bromophenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24641-31-4 | |
Record name | 2-(4-bromophenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives interact with their target and what are the downstream effects?
A: These compounds target bacterial DNA gyrase []. DNA gyrase is an essential enzyme for bacterial survival as it is responsible for controlling the topological state of DNA, including relieving strain during replication. this compound-4-carbohydrazide derivatives bind to DNA gyrase and inhibit its activity. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death [].
Q2: What is the significance of the hydrazine moiety in these compounds' structure and activity?
A: The research highlights the importance of the hydrazine moiety present in this compound-4-carbohydrazide derivatives for their antimicrobial activity. The study found that this moiety contributes significantly to the molecules' ability to inhibit DNA gyrase, regardless of whether it exists in a cyclic or open form []. This finding suggests that the hydrazine group plays a crucial role in binding to the target enzyme and disrupting its function.
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